3-(5-Bromopyridin-2-yl)oxetan-3-ol

Overview

Description

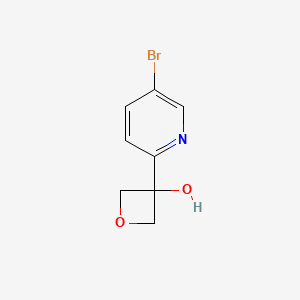

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a research chemical often used in various scientific studies and applications. The compound features a bromopyridine moiety attached to an oxetane ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol typically involves the reaction of 5-bromopyridine-2-carbaldehyde with an appropriate oxetane precursor under specific reaction conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(5-Bromopyridin-2-yl)oxetan-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetane derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as ethanol or methanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Bromopyridin-2-yl)oxetan-3-ol has several scientific research applications:

Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-2-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting or activating them. The oxetane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .

Comparison with Similar Compounds

3-(5-Bromopyridin-2-yl)oxetan-3-ol can be compared with similar compounds such as:

3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol: This compound has a similar structure but with a methyl group instead of a hydroxyl group, which may affect its reactivity and applications.

1-(5-Bromopyridin-2-yl)piperidin-3-ol:

The uniqueness of this compound lies in its specific combination of the bromopyridine and oxetane moieties, which confer distinct chemical and biological properties.

Biological Activity

3-(5-Bromopyridin-2-yl)oxetan-3-ol, a compound featuring a brominated pyridine moiety and an oxetanol structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is known for enhancing biological activity through various mechanisms. The oxetane ring contributes to its structural uniqueness, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxetane structures have shown activity against various bacterial strains. A study evaluating related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria using the well diffusion method. These findings suggest that this compound may possess similar antimicrobial capabilities, warranting further investigation into its efficacy against specific pathogens .

Anticancer Properties

The potential anticancer activity of this compound is also of interest. Related compounds have been studied for their ability to inhibit tumor growth in various cancer models. For example, some derivatives have demonstrated significant tumor growth inhibition in mouse xenograft models, indicating a promising avenue for therapeutic development .

Table 1: Summary of Biological Activities

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine atom enhances binding affinity to biological targets such as enzymes or receptors involved in disease pathways. This interaction may lead to modulation of key signaling pathways associated with cell proliferation and apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the oxetane structure. These studies revealed that specific substitutions on the oxetane ring significantly influenced biological activity. For example, compounds with halogen substitutions exhibited enhanced potency against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) significantly lower than standard treatments .

Table 2: Structure-Activity Relationship (SAR) Findings

| Compound | Substitution | MIC (μM) | Activity Level |

|---|---|---|---|

| 3-(5-Bromopyridin-2-yl) | Unsubstituted | 57.73 | Moderate |

| 4-Bromo substituted | 12.23 | Excellent | |

| 4-Chloro substituted | 6.68 | Very High |

Properties

IUPAC Name |

3-(5-bromopyridin-2-yl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-3-6)8(11)4-12-5-8/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHBBMSMSDZUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=NC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.